Boc-D-Alg(Boc)2-OH
Description
Boc-D-Alg(Boc)2-OH, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-4-[bis(tert-butoxycarbonyl)amino]pent-4-enoic acid, is a non-proteinogenic amino acid derivative that has garnered interest in advanced organic synthesis. The defining feature of this compound is the presence of three tert-butyloxycarbonyl (Boc) protecting groups. One Boc group shields the α-amino group, a standard practice in peptide chemistry to prevent unwanted polymerization. fiveable.me The other two Boc groups are attached to the nitrogen atom of the allylglycine side chain, an unusual modification that imparts specific chemical properties and reactivity to the molecule.
The protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. peptide.com The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. springernature.comnih.gov Its steric bulk prevents unwanted side reactions at the protected site, and it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups. fiveable.me
The presence of three Boc groups in this compound places it in the category of heavily protected amino acids. This extensive protection ensures that the α-amino group and the side-chain amino group are rendered unreactive during coupling reactions in peptide synthesis. This is particularly crucial when synthesizing complex peptides or when the allylglycine residue is incorporated at a position where its side chain could interfere with the desired reaction pathway.
Table 1: Key Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Chemical Structure | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂CH₂O- | Base (e.g., Piperidine) |
| Benzyl | Bzl | C₆H₅CH₂- | Strong Acid (e.g., HF) / Hydrogenolysis |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂OCO- | Strong Acid / Hydrogenolysis |
This table provides a summary of common protecting groups used in peptide synthesis, highlighting the conditions required for their removal.
Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of complex, stereochemically defined molecules. D-amino acids and their derivatives, such as this compound, are valuable chiral building blocks because they allow for the introduction of specific stereocenters into a target molecule. nih.govchemimpex.com The use of such building blocks is essential in medicinal chemistry and drug discovery, as the biological activity of a molecule is often highly dependent on its stereochemistry.
The allyl group in the side chain of this compound offers a versatile handle for further chemical modifications. The carbon-carbon double bond can participate in a variety of reactions, including but not limited to, cross-metathesis, hydrogenation, and halogenation. This allows for the synthesis of a diverse range of non-natural amino acids and peptide analogs with unique structural features and potentially novel biological activities. The D-configuration of the α-carbon adds another layer of stereochemical control, enabling the synthesis of peptides with altered secondary structures and improved resistance to enzymatic degradation.
The use of amino acids with multiple Boc protecting groups is a growing area of research. While single Boc protection of the α-amino group is standard, the protection of side-chain functional groups with additional Boc groups offers several advantages. For amino acids with side chains containing primary or secondary amines, such as lysine (B10760008) or ornithine, dual Boc protection can be employed to modulate their reactivity and solubility.
In the case of arginine, which possesses a guanidinium (B1211019) group in its side chain, derivatives with two Boc groups on the guanidinium moiety, such as Boc-Arg(Boc)2-OH, are commercially available and widely used. peptide.com This extensive protection scheme prevents the highly basic guanidinium group from interfering with coupling reactions and other synthetic transformations. The research trajectory for compounds like this compound follows a similar logic, aiming to provide synthetic chemists with a versatile and highly protected building block for the construction of complex molecular architectures.
Table 2: Examples of Multi-Boc Protected Amino Acid Derivatives
| Compound Name | Structure | Key Applications |
| Boc-D-Lys(Boc)-OH | Boc-NH-CH(COOH)-(CH₂)₄-NH-Boc | Introduction of a protected lysine residue in peptide synthesis. |
| Boc-D-Orn(Boc)-OH | Boc-NH-CH(COOH)-(CH₂)₃-NH-Boc | Used in the synthesis of peptides containing ornithine. |
| Boc-D-Arg(Boc)₂-OH | See structure for Arginine derivative | Incorporation of a fully protected arginine residue. |
This interactive table showcases other examples of amino acids with multiple Boc protecting groups and their primary applications in chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H34N4O8 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m1/s1 |
InChI Key |
KNFDNRSWAHJRET-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Protecting Group Chemistry of the Tert Butoxycarbonyl Boc Moiety in Complex Molecules
Orthogonality with Other Protecting Groups in Divergent Synthesis
A fundamental concept in the synthesis of complex molecules is the use of orthogonal protecting groups. This strategy involves the use of multiple protecting groups within the same molecule that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact. fiveable.meorganic-chemistry.org The Boc group is a key player in many orthogonal protection schemes due to its acid-labile nature. total-synthesis.com
The Boc group's orthogonality is most frequently exploited in combination with base-labile and hydrogenation-labile protecting groups. total-synthesis.combiosynth.com For instance, in peptide synthesis, the Boc group is often used to protect the α-amino group of an amino acid, while other protecting groups are used for the side chains of other amino acids. biosynth.com A classic orthogonal pairing is the Boc group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is readily cleaved by acid, while the Fmoc group is removed under basic conditions. total-synthesis.comorganic-chemistry.org This allows for the selective deprotection of either the N-terminus or a side chain, enabling the stepwise elongation of a peptide chain or the selective modification of a specific amino acid residue.
Another common orthogonal partner for the Boc group is the benzyloxycarbonyl (Cbz or Z) group. total-synthesis.com The Cbz group is typically removed by catalytic hydrogenation, a set of conditions under which the Boc group is generally stable. total-synthesis.comchemistrysteps.com This orthogonality is crucial for synthetic strategies that require the unmasking of an amine in the presence of other functionalities that are sensitive to acidic or basic conditions.
The strategic application of these orthogonal pairs allows for divergent synthesis, where a common intermediate can be elaborated into multiple distinct products by selectively deprotecting and reacting different functional groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Boc? |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | - |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Yes |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H2, Pd/C) | Yes |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Yes |
Selective Deprotection Strategies for Boc Groups under Acidic Conditions
The removal of the Boc group is most commonly achieved under acidic conditions. chemistrysteps.comfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com
A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule. mdpi.com Strong acids are generally required, and the reaction is typically fast and occurs at room temperature. fishersci.co.uk
Commonly used reagents and conditions include:
Trifluoroacetic acid (TFA): Neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a very common and effective method for Boc removal. wikipedia.orgjk-sci.com
Hydrochloric acid (HCl): A solution of HCl in an organic solvent such as methanol, dioxane, or ethyl acetate (B1210297) is also widely used. wikipedia.orgrsc.org
Lewis Acids: In some cases, Lewis acids such as zinc bromide (ZnBr2) or aluminum chloride (AlCl3) can be used for selective deprotection. thieme-connect.comjk-sci.com
Other Protic Acids: Other strong organic acids like p-toluenesulfonic acid can also be effective. jk-sci.com
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM) | Highly effective, but harsh. |
| Hydrochloric acid (HCl) | In Methanol, Dioxane, or Ethyl Acetate | Common and effective. |
| Zinc Bromide (ZnBr2) | In Dichloromethane (DCM) | Can offer selectivity for secondary N-Boc groups. jk-sci.com |
| Aluminum Chloride (AlCl3) | In Dichloromethane (DCM) | Can be used for selective cleavage. thieme-connect.com |
A potential complication during the acidic deprotection of the Boc group is the formation of the highly reactive tert-butyl cation. wikipedia.orgacsgcipr.org This electrophilic species can react with nucleophilic functionalities within the substrate or in the reaction mixture, leading to unwanted side products. acsgcipr.org Electron-rich aromatic rings, such as those found in tryptophan and tyrosine residues, are particularly susceptible to alkylation by the tert-butyl cation.
To mitigate these side reactions, scavengers are often added to the deprotection mixture. wikipedia.orgorganic-chemistry.org These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.
Commonly used scavengers include:
Anisole: Traps the tert-butyl cation through electrophilic aromatic substitution. wikipedia.org
Thioanisole: A sulfur-containing scavenger that is also effective at capturing the tert-butyl cation. wikipedia.org
Triethylsilane: Can reduce the tert-butyl cation.
The choice of scavenger and its concentration is critical to ensure complete trapping of the tert-butyl cation without interfering with the desired deprotection reaction.
Stability and Reactivity Considerations of Boc Groups in Synthetic Transformations
The Boc group is valued for its stability under a wide range of reaction conditions, which allows for the manipulation of other parts of the molecule without premature deprotection. researchgate.nettotal-synthesis.com It is generally stable to:
Basic conditions: The Boc group is resistant to hydrolysis under basic conditions. total-synthesis.comsci-hub.se
Nucleophiles: It is generally unreactive towards many common nucleophiles. total-synthesis.comorganic-chemistry.org
Catalytic hydrogenation: As mentioned earlier, the Boc group is stable to the conditions used for the removal of Cbz groups. total-synthesis.comchemistrysteps.com
However, the Boc group is sensitive to strong acids and certain Lewis acids. thieme-connect.comacsgcipr.org Its acid lability is the cornerstone of its utility as a protecting group. While generally stable to heat, thermal deprotection can sometimes be achieved, although this is less common. sci-hub.se The reactivity of the Boc group can also be influenced by the electronic nature of the protected amine. For example, N-Boc groups on electron-rich aromatic systems can sometimes be cleaved under milder conditions. jk-sci.com
Understanding the stability and reactivity profile of the Boc group is essential for planning a successful synthetic route. It allows chemists to design reaction sequences where the Boc group remains intact during various transformations and is then selectively removed at the desired stage.
Applications of Boc D Alg Boc 2 Oh and Analogous Chiral Building Blocks in Advanced Organic Synthesis
Role in Peptide Synthesis Methodologies
The primary application of Boc-D-Alg(Boc)2-OH lies in peptide synthesis, where the trifunctional nature of arginine presents a significant challenge. The side-chain guanidinium (B1211019) group is strongly basic and nucleophilic, necessitating robust protection to prevent undesirable side reactions during peptide chain elongation. The use of two Boc groups on the side chain offers a distinct protection strategy compared to more traditional protecting groups like tosyl (Tos) or nitro (NO2). peptide.com
In the context of Boc-chemistry SPPS, this compound serves as a key building block for incorporating D-arginine into a peptide sequence. The D-configuration is often intentionally used to enhance peptide stability against enzymatic degradation by proteases, a common strategy in therapeutic peptide design.
The general workflow involves the following steps:
Coupling: The carboxylic acid of this compound is activated using standard coupling reagents and reacted with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin.
Deprotection: The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose a new N-terminal amine for the next coupling cycle. peptide.comchempep.com
The side-chain Boc groups are significantly more stable to the standard Nα-Boc removal conditions than the Nα-Boc group itself, but they are ultimately cleaved during the final step of the synthesis. This final cleavage, which releases the completed peptide from the resin, requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF). chempep.comnih.gov The complete protection of the guanidinium group minimizes side reactions, such as acylation or guanidinium-lactam formation, which can occur with other protecting group schemes. biosynth.com
| Parameter | Description | Common Reagents/Conditions |
| Resin Types | Solid supports compatible with Boc-SPPS. | Merrifield Resin, PAM Resin, MBHA Resin chempep.com |
| Coupling Reagents | Reagents used to activate the carboxylic acid for amide bond formation. | HBTU, PyBOP, TBTU, DCC/HOBt nih.gov |
| Nα-Boc Deprotection | Removal of the temporary N-terminal protecting group. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) chempep.com |
| Final Cleavage | Simultaneous removal of side-chain protecting groups and cleavage from the resin. | Anhydrous Hydrogen Fluoride (HF), TFMSA chempep.comnih.gov |
While SPPS is dominant, solution-phase synthesis remains crucial for the synthesis of very large peptides or for fragment condensation strategies. This compound and its L-enantiomer are well-suited for these methods. The full protection of the arginine side chain prevents its interference with coupling reagents and is stable under a variety of conditions used in solution. peptide.com Research has shown the successful use of arginine derivatives with two side-chain protecting groups, such as Boc-Arg(Z)2-OH, in solution-phase synthesis, demonstrating good yields where other derivatives led to byproducts. peptide.com This highlights the efficacy of the dual side-chain protection strategy in controlling reactivity during the coupling of peptide fragments in solution. csic.es
Utilization in the Construction of Glycoconjugates and Modified Carbohydrates
The synthesis of glycoconjugates, particularly glycopeptides, requires a careful and orthogonal protection group strategy to manage the reactive functional groups on both the peptide and carbohydrate moieties. nih.govnih.gov The guanidinium group of arginine can interfere with glycosylation reactions, which often involve sensitive, acid-labile glycosidic bonds and protecting groups.
The use of this compound in the peptide backbone provides a fully masked arginine residue that is compatible with many glycosylation conditions. The Boc protecting groups are stable to the often basic or mildly acidic conditions used during the formation and manipulation of glycosidic linkages. evitachem.com This allows for the synthesis of the peptide chain first, followed by the selective deprotection of serine or threonine side chains for glycosylation, without affecting the protected arginine residue. The final, harsh acid cleavage then reveals both the native arginine side chain and other acid-labile groups in a single step.
Application in the Synthesis of Diverse Complex Organic Molecules
Beyond peptides, protected D-amino acids like this compound are valuable chiral synthons for constructing complex, stereochemically defined organic molecules. The D-arginine framework can serve as a scaffold to introduce specific spatial arrangements of functional groups.
One key application is in the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve pharmacological properties. The protected D-arginine derivative can be incorporated into non-peptidic structures. For example, the protected arginine has been utilized in the synthesis of optically active aldehydes by reduction of corresponding O,N-dimethylhydroxamates, demonstrating its utility as a precursor for other functional groups while maintaining stereochemical integrity. peptide.com The synthesis of aza-arginine precursors, another class of peptidomimetics, has also been achieved using multi-Boc protected arginine building blocks, showcasing the versatility of this protection scheme. researchgate.net
Development of Libraries of Chiral Compounds and Scaffold Design
The creation of compound libraries is a cornerstone of modern drug discovery. This compound is an ideal building block for generating libraries of D-arginine-containing peptides or peptidomimetics. The stability and predictable reactivity of the fully protected amino acid allow for its use in automated or parallel synthesis formats common in library generation.
Structural Elucidation and Conformational Analysis Methodologies
Spectroscopic Techniques for Comprehensive Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Boc-D-Alg(Boc)2-OH.
¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. Key expected signals for this compound would include:
A singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.
Multiplets in the vinyl region (typically 5-6 ppm) arising from the protons of the allyl group.
Signals corresponding to the alpha-proton and the methylene (B1212753) protons of the allylglycine backbone.
¹³C NMR spectroscopy offers complementary information by probing the carbon skeleton. mdpi.com Characteristic chemical shifts help in identifying the different carbon atoms present in the molecule. researchgate.netoregonstate.edu Expected signals include:
Resonances for the carbonyl carbons of the Boc groups and the carboxylic acid. researchgate.net
Signals for the quaternary carbon and the methyl carbons of the Boc group.
Distinct peaks for the sp² hybridized carbons of the allyl group's double bond and the sp³ hybridized carbons of the amino acid backbone. oregonstate.edu
Multi-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Boc-Protected Amino Acid Moieties
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| Carboxyl (COOH) | 170-185 | The chemical environment can slightly alter the exact shift. |
| Boc Carbonyl (C=O) | 155-157 | Characteristic of the urethane (B1682113) linkage in the Boc group. mdpi.com |
| Boc Quaternary Carbon | 80-82 | The carbon atom bonded to the three methyl groups and an oxygen. mdpi.com |
| Alpha-Carbon (α-C) | 50-60 | The chiral center of the amino acid. |
| Boc Methyl (CH₃) | 28-29 | The nine equivalent methyl carbons of the Boc group. mdpi.com |
| Allyl (=CH₂) | 115-120 | Terminal vinyl carbons. |
| Allyl (-CH=) | 130-135 | Internal vinyl carbon. |
| Allyl (-CH₂-) | 35-45 | Methylene group adjacent to the double bond. |
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. vscht.czpressbooks.pub
Key characteristic absorption bands would include:
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. pressbooks.pub
A strong C=O stretching vibration for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹. libretexts.org
Another strong C=O stretching band for the Boc protecting groups' carbonyls, often observed around 1680-1710 cm⁻¹. researchgate.net
C-H stretching vibrations for the sp³ and sp² hybridized carbons in the molecule, appearing just below and above 3000 cm⁻¹, respectively. vscht.czpressbooks.pub
A C=C stretching absorption for the allyl group's double bond, typically found around 1640 cm⁻¹. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |
| Boc Group | C=O Stretch | 1680-1710 (strong) |
| Alkyl C-H | C-H Stretch | 2850-2960 |
| Alkenyl C-H | =C-H Stretch | 3020-3100 |
| Alkene | C=C Stretch | ~1640 |
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula. nih.gov This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential impurities or byproducts. nih.gov When coupled with liquid chromatography (LC-MS), it can also provide information about the purity of the sample.
CD spectroscopy is an essential tool for probing the stereochemistry and secondary structure of chiral molecules like this compound. wikipedia.org This technique measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For a D-amino acid derivative, the CD spectrum will be a mirror image of the corresponding L-enantiomer. The specific Cotton effect observed in the CD spectrum can provide conformational information and confirm the D-configuration of the chiral center. jascoinc.com This is particularly important in peptide synthesis to ensure the stereochemical integrity of the amino acid building blocks. nih.gov
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity of this compound and for determining its enantiomeric excess.
HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. thermofisher.com For this compound, reversed-phase HPLC is commonly employed to assess its chemical purity. A high purity level, often greater than 97% or 98%, is typically required for applications such as peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Chiral HPLC is a specialized form of HPLC that is used to separate enantiomers. sigmaaldrich.com This is critical for determining the enantiomeric excess of this compound, ensuring that it is not contaminated with its L-enantiomer. scas.co.jp This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The determination of high enantiomeric purity is a key quality control parameter for this compound. researchgate.net
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography is a fundamental chromatographic technique extensively used for the qualitative monitoring of organic reactions, including the synthesis of protected amino acids like this compound. crsubscription.com Its simplicity, speed, and low cost make it an ideal method for tracking the consumption of starting materials and the formation of products in real-time.
In the context of synthesizing or utilizing this compound, TLC is employed to distinguish between the starting materials, the desired product, and any potential by-products based on their differential affinities for the stationary phase and the mobile phase. crsubscription.comresearchgate.net The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated on a flat carrier such as a glass plate or aluminum foil. researchgate.netorientjchem.org The mobile phase, or eluent, is a solvent or a mixture of solvents that flows up the plate via capillary action. crsubscription.com
The separation principle relies on the polarity of the molecules. More polar compounds will have a stronger interaction with the polar silica gel stationary phase and will thus travel a shorter distance up the plate. Conversely, less polar compounds will be carried further by the mobile phase. The progress of the separation is visualized by placing the TLC plate in a developing chamber containing the chosen mobile phase.
For Boc-protected amino acids, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The exact ratio of these solvents is optimized to achieve the best separation for the specific reaction being monitored. After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and the separated spots are visualized. Since amino acid derivatives are often colorless, visualization techniques are required. A common method is staining with a solution of ninhydrin, which reacts with free amino groups to produce a characteristic purple or yellow color. researchgate.netorientjchem.org However, for N-terminally protected amino acids like this compound, other visualization agents such as potassium permanganate (B83412) or iodine vapor may be necessary as the primary amine is masked by the Boc group.
The retention factor (Rf value) is a key parameter calculated for each spot, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. crsubscription.com By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can effectively monitor the reaction's progress.
Interactive Data Table: Hypothetical TLC Monitoring of a Coupling Reaction
The following table illustrates hypothetical TLC data for a peptide coupling reaction involving this compound. The mobile phase used is a 7:3 mixture of dichloromethane and methanol.
| Spot Identity | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Visualization |
| Starting Material 1 (this compound) | 3.5 | 10.0 | 0.35 | UV/KMnO4 |
| Starting Material 2 (Amino Acid Ester) | 2.8 | 10.0 | 0.28 | Ninhydrin |
| Reaction Mixture (t=1h) | 2.8, 3.5, 4.2 | 10.0 | 0.28, 0.35, 0.42 | UV/KMnO4/Ninhydrin |
| Product (Dipeptide) | 4.2 | 10.0 | 0.42 | UV/KMnO4 |
X-ray Crystallography for Solid-State Molecular Architecture
The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound of interest. This can often be a challenging and time-consuming process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots of varying intensities.
The positions and intensities of these diffracted spots are meticulously measured. This diffraction data is then used in a series of complex mathematical calculations, typically aided by specialized computer software, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is constructed.
For this compound, an X-ray crystal structure would definitively confirm the stereochemistry at the alpha-carbon, as well as the geometric arrangement of the three tert-butyloxycarbonyl (Boc) protecting groups. It would also reveal the conformation of the arginine side chain and the orientation of the carboxylic acid group. Furthermore, the analysis of the crystal packing can provide valuable information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.
While no specific crystal structure for this compound is publicly available, the principles of the technique have been applied to numerous other Boc-protected amino acids and peptides. nih.govresearchgate.net The data obtained from such studies are crucial for understanding structure-activity relationships and for the rational design of more complex molecules.
Interactive Data Table: Hypothetical Crystallographic Data for a Boc-Protected Amino Acid
The following table presents hypothetical crystallographic data that could be obtained for a compound analogous to this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 15.32 |
| c (Å) | 21.10 |
| α (°) | 90 |
| β (°) | 98.7 |
| γ (°) | 90 |
| Volume (ų) | 3365.4 |
| Z (molecules/unit cell) | 4 |
Theoretical and Computational Studies on Boc D Alg Boc 2 Oh and Analogs
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like Boc-D-Alg(Boc)2-OH. The presence of multiple rotatable bonds, particularly around the three tert-butyloxycarbonyl (Boc) protecting groups and the arginine-like side chain, results in a complex potential energy surface with numerous local minima.
MD simulations, which solve Newton's equations of motion for a system of atoms, can map out the accessible conformations and their relative energies, providing a detailed picture of the molecule's conformational landscape. nih.govnih.govfu-berlin.de The choice of force field—a set of parameters describing the potential energy of the system—is crucial for the accuracy of these simulations. Commonly used force fields for biomolecules include AMBER, CHARMM, and OPLS. nih.gov
For this compound, key conformational features would include:
Side-Chain Dihedrals (χ): The rotation around the bonds of the arginine-like side chain dictates the orientation of the bulky, protected guanidinium (B1211019) group.
Boc Group Orientation: The rotation around the N-C(O) and O-C(tBu) bonds of the carbamate (B1207046) groups introduces additional degrees of freedom. The bulky nature of the Boc groups can significantly restrict the accessible conformations of the side chain. mdpi.com
| Parameter | Description | Expected Behavior based on Analogs |
|---|---|---|
| Φ (phi) | C'-N-Cα-C' backbone dihedral angle | Influenced by the N-terminal Boc group, typically restricting the angle to the β-region of the Ramachandran plot. |
| Ψ (psi) | N-Cα-C'-N backbone dihedral angle | Shows more flexibility than Φ but is influenced by potential intramolecular interactions. |
| χ1-χ4 | Side-chain dihedral angles | Determines the extension and orientation of the arginine-like side chain. Rotation can be hindered by the bulky di-Boc-guanidinium group. |
| ω(Boc) | Cα-N-C(O)-O dihedral of the Boc group | Typically prefers a trans conformation (around 180°) due to steric hindrance. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. nih.gov For a molecule like this compound, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the sites most susceptible to chemical reactions.
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens of the Boc groups and the carboxylic acid would be regions of negative potential, while the N-H protons would be regions of positive potential.
Theoretical studies on the guanidinium cation, the core of the arginine side chain, have been performed using various quantum chemical methods. acs.orgjes.or.jpresearchgate.netaip.org These studies provide fundamental insights into the electronic structure and stability of this group, which is known for its high basicity and resonance stabilization. nih.gov The presence of two electron-withdrawing Boc groups on the guanidinium moiety in this compound would significantly alter its electronic properties compared to an unprotected arginine side chain.
| Calculated Property | Methodology | Significance for this compound |
|---|---|---|
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G*) | Indicates kinetic stability and reactivity. The HOMO is likely localized on the guanidinium nitrogen atoms and carboxylate group, while the LUMO may be associated with the carbonyl groups. |
| Molecular Electrostatic Potential | DFT | Identifies sites for electrophilic and nucleophilic attack. Negative potential is expected around oxygen atoms, positive potential around acidic protons. |
| Natural Bond Orbital (NBO) Charges | NBO Analysis | Provides quantitative atomic charges, revealing the electron-withdrawing effect of the Boc groups on the guanidinium moiety. |
| Dipole Moment | DFT | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Intermolecular Interactions and Hydrogen Bonding Analysis
The functional groups present in this compound—a carboxylic acid, an N-H group on the backbone, and the di-Boc-protected guanidinium group—provide multiple sites for intermolecular interactions, particularly hydrogen bonding. Hydrogen bonds are strong, specific dipole-dipole interactions that play a critical role in molecular recognition and self-assembly. nih.gov
Potential hydrogen bonding interactions for this compound include:
Hydrogen Bond Donors: The carboxylic acid hydroxyl group (-COOH) and the backbone amide proton (N-H).
Hydrogen Bond Acceptors: The carbonyl oxygens of the carboxylic acid and all three Boc groups, as well as the imine-like nitrogen of the guanidinium core.
In the solid state or in concentrated solutions, this compound is likely to form dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. In a protein or peptide context, the N-H and carbonyl groups can participate in the hydrogen bonding networks that define secondary structures. ug.edu.pl The protected guanidinium group, while less basic than its unprotected counterpart, can still act as a hydrogen bond acceptor. Computational methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density to identify and characterize these non-covalent interactions. nih.gov
Prediction of Spectroscopic Properties
Computational quantum chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. illinois.edudiva-portal.org
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) and coupling constants (J) with a high degree of accuracy. nih.govyoutube.com By calculating these parameters for different possible conformations of this compound, a theoretical spectrum can be generated. Comparing this with experimental data can help in assigning peaks and confirming the dominant solution-state conformation. The predicted chemical shifts are sensitive to the local electronic environment, making them an excellent probe of molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can also be calculated using DFT. researchgate.netnih.gov Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. Theoretical IR spectra can help in assigning the absorption bands observed experimentally to specific functional groups. For this compound, characteristic bands would include the C=O stretches of the carboxylic acid and Boc groups, the N-H stretch of the backbone amide, and the C-N stretches of the guanidinium group.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) (Based on Analogs) |
|---|---|---|
| Backbone N-H | Stretching | ~3300-3400 |
| Carboxylic Acid O-H | Stretching | ~3000-3500 (broad) |
| Carboxylic Acid C=O | Stretching | ~1700-1750 |
| Boc Group C=O | Stretching | ~1690-1720 |
| Guanidinium C=N | Stretching | ~1650-1680 |
Future Directions and Emerging Research Avenues for Boc D Alg Boc 2 Oh
Innovations in Green Chemistry Approaches for its Synthesis
The synthesis of complex, protected amino acids like Boc-D-Alg(Boc)2-OH traditionally involves multi-step processes that can utilize hazardous reagents and solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety.
Key Research Focus Areas:
Biocatalysis and Enzymatic Methods: Researchers are likely to explore enzymatic pathways for the stereoselective synthesis of the D-allylglycine backbone. Enzymes, operating in aqueous media under mild conditions, offer a highly efficient and environmentally benign alternative to conventional chemical catalysts.
Flow Chemistry: Continuous flow reactors present an opportunity for safer and more scalable synthesis. This technology allows for precise control over reaction parameters, minimizes waste, and can enable the use of safer reagents through in-situ generation.
Renewable Feedstocks: Investigation into synthesizing the allylglycine moiety from biomass-derived starting materials is a promising green avenue. orgsyn.org This approach would reduce the reliance on petrochemical precursors, thereby lowering the carbon footprint of the synthesis. orgsyn.org
Solvent Minimization and Replacement: A significant area of innovation will be the replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. nih.gov Water-based synthesis, in particular, is a key goal for making the production of such amino acid derivatives more sustainable. nih.gov
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Renewable Feedstocks | Reduced carbon footprint and reliance on fossil fuels. orgsyn.org |
| Green Solvents | Minimized environmental impact and improved worker safety. nih.gov |
Advanced Applications in Complex Bioactive Molecule Synthesis
The unique structure of this compound, particularly its allyl group, makes it a valuable building block for synthesizing complex and novel bioactive molecules, especially peptides and peptidomimetics. nbinno.com The allyl side chain serves as a versatile chemical handle for a variety of subsequent modifications.
Prospective Applications:
Peptide Stapling and Macrocyclization: The allyl group is an ideal substrate for ring-closing metathesis reactions. This allows for the creation of "stapled" or cyclic peptides. Such modifications can enhance the peptide's stability against enzymatic degradation, improve cell permeability, and lock the molecule into a specific bioactive conformation, thereby increasing its potency and target affinity.
Cross-Coupling Reactions: The double bond in the allyl group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). orgsyn.org This enables the introduction of diverse functionalities, such as aromatic or heterocyclic groups, to create novel amino acid side chains that can probe biological interactions or enhance pharmacological properties.
Click Chemistry Modifications: The allyl group can be readily functionalized to participate in "click" chemistry reactions, such as thiol-ene additions. This provides a highly efficient and orthogonal method for conjugating the amino acid to other molecules, including fluorophores, polymers, or drug payloads.
The incorporation of this D-amino acid can also impart resistance to proteolysis, a crucial factor in the development of peptide-based therapeutics.
Development of Novel Analytical Probes Utilizing the Compound's Structure
The chemical reactivity of the allylglycine side chain also positions this compound as a candidate for the development of novel analytical probes for biological research.
Emerging Research Avenues:
Fluorescent Probes for Bioimaging: The allyl group can be chemically modified to attach fluorophores. More advanced applications could involve designing probes where the fluorescence is initially quenched, and a specific biological event (e.g., interaction with an enzyme or a specific analyte) triggers a chemical reaction at the allyl group, leading to a "turn-on" fluorescent signal. This would allow for the specific and sensitive detection of biological processes in living cells.
Affinity-Based Probes: The compound can be incorporated into a peptide sequence designed to bind to a specific protein target. The allyl group can then be used to covalently link the peptide to its target upon binding, allowing for the identification and isolation of binding partners from complex biological mixtures.
Probes for Reactive Species: Research may focus on modifying the allyl group to react specifically with certain reactive oxygen species (ROS) or other small biological molecules. nih.govnih.gov Such a reaction could lead to a detectable change, for instance, in the probe's fluorescence or mass, enabling the detection of these species in biological systems.
The development of such tools is critical for advancing our understanding of cellular biology and disease pathology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
